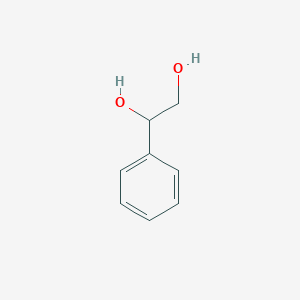

1-Phenyl-1,2-ethanediol

概要

説明

1-Phenyl-1,2-ethanediol is a member of benzenes and is a natural product found in Penicillium concentricum . It is used as a metabolite of Styrene in mammals .

Molecular Structure Analysis

The molecular formula of this compound is C8H10O2 and its molecular weight is 138.16 g/mol . The IUPAC name of the compound is 1-phenylethane-1,2-diol .

Chemical Reactions Analysis

The reaction investigated is the kinetic resolution of racemic this compound by glycerol dehydrogenase (GDH). The resulting oxidation product, 2-hydroxyacetophenone, causes a strong product inhibition. Additionally, it reacts in a chemical reaction with the cofactor lowering its active concentration .

Physical And Chemical Properties Analysis

This compound is a white to light beige crystalline powder or flakes . It has a melting point of around 70-72°C and a boiling point of approximately 245-250°C .

科学的研究の応用

液晶の合成

PEDは、液晶の合成において重要なキラル中間体です . 液晶は、従来の液体と固体結晶の特性を併せ持つ物質です。光を調節できることから、時計、電卓、テレビなどのディスプレイに広く使用されています。PEDのキラル性は、高解像度で感度の高いディスプレイを作成するために不可欠な光学活性液晶の製造を可能にします。

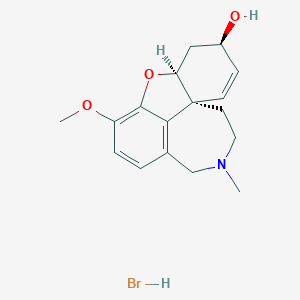

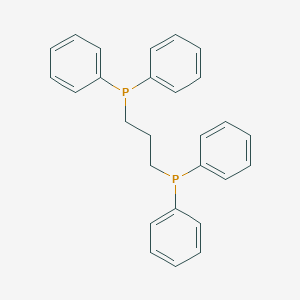

キラルビホスフィンの製造

キラルビホスフィンは、不斉触媒における重要な配位子です . PEDは、それらの合成における重要な中間体として機能します。これらの配位子は、化学反応にキラリティを誘導するために使用され、医薬品やファインケミカルの製造において重要な役割を果たします。キラル分子を作成する能力は、特定の生物学的活性を持つ薬物の開発に不可欠です。

エナンチオマー触媒

PEDは、エナンチオマー触媒において、補酵素の再生を促進するために使用されます . このプロセスは、エナンチオマー的に純粋な物質の製造が必要とされる医薬品業界において重要です。大腸菌などの多酵素系におけるPEDの使用により、さまざまな薬物の構成要素であるキラルアルコールの合成において、収率と純度が向上することが実証されています。

ファインケミカル業界

ファインケミカル業界では、PEDは高価値で少量の化学物質を合成するための中間体として使用されます . これらの化学物質は、しばしば複雑な構造を有し、香料、香味料、医薬品など、さまざまな用途で使用されています。これらの化合物の合成におけるPEDの役割は、そのキラル性のために重要です。

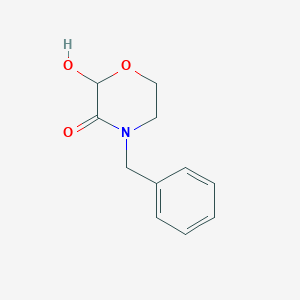

医薬品化合物

PEDは、特定の医薬品化合物の合成において重要な役割を果たします . そのキラル性により、異なる治療効果を持つ薬物の特定のエナンチオマーを製造することができます。医薬品のキラリティを正確に制御することは、その有効性と安全性を確保するために重要です。

立体選択的重合

PEDの立体選択的重合により、特定の光学特性を持つポリマーを形成することができます . これらのポリマーは、独自の機械的、光学的、または電気的特性を持つ新しい材料の作成など、さまざまな用途で使用できます。

生体触媒

PEDは、酵素などの生体触媒が化学変換を行うために使用される生体触媒で使用されます . 生体触媒プロセスにおけるPEDの使用は、これらの反応の効率と選択性を向上させることができ、より持続可能で環境に優しい製造方法につながります。

不斉合成

PEDは、キラル分子を製造するために使用される方法である、不斉合成に関与しています . このプロセスは、多くの薬物や分子の生物学的活性における重要な要素である、特定の三次元配置を持つ化合物を生成する際に基本的なものです。

作用機序

Target of Action

The primary target of 1-Phenyl-1,2-ethanediol is the enzyme (S)-carbonyl reductase II from Candida parapsilosis . This enzyme plays a crucial role in the conversion of 2-hydroxyacetophenone to (S)-1-phenyl-1,2-ethanediol .

Mode of Action

The interaction of this compound with its target involves the catalytic conversion of 2-hydroxyacetophenone to (S)-1-phenyl-1,2-ethanediol . This reaction is facilitated by the enzyme (S)-carbonyl reductase II and requires NADPH as a cofactor .

Biochemical Pathways

The biochemical pathway involved in the action of this compound is the chiral pathway mediated by (S)-carbonyl reductase II . This pathway is strengthened by the introduction of glucose dehydrogenase with an Ala258Phe mutation and endo-β-1,4-xylanase 2, which enhance cofactor regeneration by using xylan as a naturally abundant co-substrate .

Pharmacokinetics

The compound’s bioavailability is likely influenced by its interaction with the enzyme (s)-carbonyl reductase ii and the presence of the cofactor nadph .

Result of Action

The result of the action of this compound is the production of (S)-1-phenyl-1,2-ethanediol from 2-hydroxyacetophenone . This compound is an important chiral intermediate in the synthesis of liquid crystals and chiral biphosphines .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and pH . Optimal conditions for the biotransformation of 2-hydroxyacetophenone to (S)-1-phenyl-1,2-ethanediol by E. coli /pET-G-S-2 were found to be 35 °C and pH 6.5 .

Safety and Hazards

When handling 1-Phenyl-1,2-ethanediol, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

将来の方向性

生化学分析

Biochemical Properties

1-Phenyl-1,2-ethanediol interacts with various enzymes and proteins in biochemical reactions. For instance, (S)-carbonyl reductase II from Candida parapsilosis catalyzes the conversion of 2-hydroxyacetophenone to this compound with NADPH as a cofactor .

Cellular Effects

In a multi-enzyme Escherichia coli system, this compound has been produced from 2-hydroxyacetophenone as a substrate . This indicates that this compound can influence cellular function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The mechanism of action of this compound involves its interactions with biomolecules at the molecular level. For example, it is involved in the reduction of 2-hydroxyacetophenone, a process catalyzed by (S)-carbonyl reductase II with NADPH as a cofactor .

Metabolic Pathways

This compound is involved in the metabolic pathway catalyzed by (S)-carbonyl reductase II, which converts 2-hydroxyacetophenone to this compound .

特性

IUPAC Name |

1-phenylethane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8-10H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWMWNFMRSKOCEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8042422 | |

| Record name | Styrene glycol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8042422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Nearly white crystalline powder; [Acros Organics MSDS] | |

| Record name | Styrene glycol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17767 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

93-56-1 | |

| Record name | 1-Phenyl-1,2-ethanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93-56-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Styrene glycol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenyl-1,2-ethanediol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406601 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Ethanediol, 1-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Styrene glycol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8042422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenylethane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.054 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STYRENE GLYCOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ZAC511UK8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

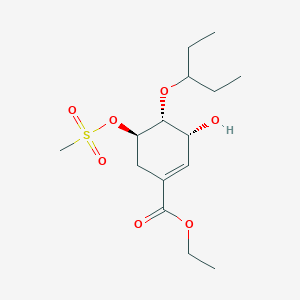

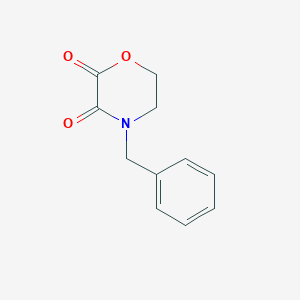

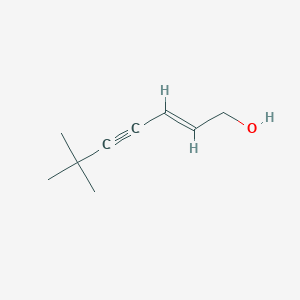

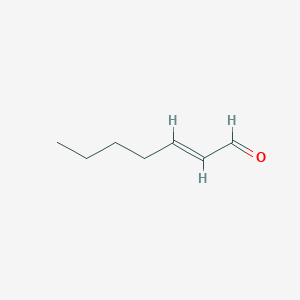

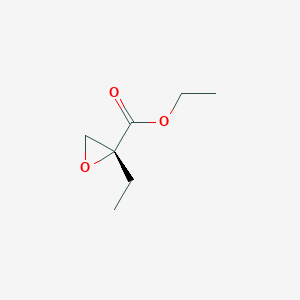

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 1-phenyl-1,2-ethanediol?

A1: this compound has the molecular formula C8H10O2 and a molecular weight of 138.16 g/mol. []

Q2: What spectroscopic data is available for characterizing this compound?

A2: Researchers commonly use FT-IR and NMR (1H and 13C) spectroscopy for structural characterization of this compound. []

Q3: How do intermolecular interactions influence the crystal structure of this compound?

A3: The crystal structure of this compound is stabilized by strong intermolecular hydrogen bonds (O-H···O) and C-H···π interactions between the phenyl ring and neighboring molecules. This results in a supramolecular network. []

Q4: What are the common synthetic routes to this compound?

A4: this compound can be synthesized through various methods:

- Hydrolysis of 1,2-dibromo-1-phenylethane: This two-step process involves bromination of styrene followed by hydrolysis of the dibromo intermediate. The yield of this compound can reach 78.5% under optimized conditions. []

- Hydrolysis of epoxy styrene: This method offers a direct route to this compound, with water serving as the solvent. []

- Asymmetric reduction of 2-hydroxyacetophenone: This approach employs enzymes like (R)-specific carbonyl reductase [, , ] or (S)-carbonyl reductase II [, , , , ] for enantioselective synthesis of (R)- or (S)-1-phenyl-1,2-ethanediol.

Q5: What factors affect the enzymatic synthesis of this compound?

A5: Several factors influence the efficiency of biocatalytic synthesis:

- Enzyme source: Different microorganisms exhibit varying enantioselectivity. For instance, Candida parapsilosis is known for (S)-1-phenyl-1,2-ethanediol production, while Kurthia gibsonii SC0312 favors (R)-1-phenyl-1,2-ethanediol. [, ]

- Reaction conditions: Parameters like temperature, pH, substrate concentration, and cofactor availability significantly impact reaction rate and yield. [, , , , ]

- Cofactor regeneration: Efficient NADPH regeneration is crucial for sustained biocatalytic activity. Strategies include co-expressing glucose dehydrogenase [, , ] or utilizing pentose metabolism pathways for cofactor recycling. []

Q6: Can calcium carbide be used for vinylation reactions involving this compound?

A6: Yes, a recent study demonstrated that calcium carbide can mediate the vinylation of this compound under a superbasic system (Cs2CO3/DMSO), yielding α-vinyloxy styrene as the product. []

Q7: What is the role of pig liver esterase in this compound synthesis?

A7: Pig liver esterase can catalyze the hydrolysis of this compound cyclic carbonate to produce this compound. The efficiency of this reaction depends on factors like enzyme concentration, pH, temperature, and the presence of organic co-solvents. []

Q8: How does ferric chloride catalyze reactions involving hydrogen peroxide and this compound?

A8: In acetonitrile, ferric chloride (FeCl3) activates hydrogen peroxide, mimicking cytochrome P-450 activity. This system can catalyze the oxidative cleavage of this compound and other vicinal diols. []

Q9: What are the primary applications of this compound?

A9: Both enantiomers of this compound serve as vital chiral building blocks in:

- Pharmaceuticals: Synthesis of various drugs, including β-adrenergic blocking agents. []

- Liquid crystals: Chiral dopants for modifying liquid crystal properties. []

- Organic synthesis: Intermediates in the preparation of diverse chiral compounds. [, , , ]

Q10: How does the stereochemistry of this compound influence its applications?

A10: The (R)- and (S)-enantiomers of this compound exhibit distinct biological activities and applications. Consequently, enantioselective synthesis is crucial. For instance, (S)-1-phenyl-1,2-ethanediol is preferred in liquid crystal applications, while (R)-1-phenyl-1,2-ethanediol is used for certain pharmaceutical syntheses. [, ]

Q11: Can Candida parapsilosis be used for deracemization of this compound?

A11: Yes, Candida parapsilosis is highly effective in deracemizing (R,S)-1-phenyl-1,2-ethanediol to obtain the (S)-enantiomer. Various strategies, including optimizing cultivation conditions [, ] and using absorbent resins [], can further enhance its efficiency.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,6-Dimethyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B126685.png)